An In-Depth Technical Guide to Diethyl (5-phenylisoxazol-3-yl) phosphate (CAS Number 32306-29-9)
An In-Depth Technical Guide to Diethyl (5-phenylisoxazol-3-yl) phosphate (CAS Number 32306-29-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (5-phenylisoxazol-3-yl) phosphate, with the CAS number 32306-29-9, is an organophosphate compound featuring a phenylisoxazole moiety. Structurally, it belongs to a class of compounds that have garnered significant interest in the fields of medicinal chemistry and agrochemicals due to their potential biological activities. Organophosphate esters are well-established inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE), which plays a critical role in the nervous system. The isoxazole ring system is also a versatile scaffold found in numerous biologically active molecules, contributing to a wide range of pharmacological effects.[1][2][3][4][5] This guide provides a comprehensive overview of the available technical information for Diethyl (5-phenylisoxazol-3-yl) phosphate, including its chemical properties, a plausible synthetic approach, its presumed mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
While specific experimental data for Diethyl (5-phenylisoxazol-3-yl) phosphate is limited in publicly available literature, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| CAS Number | 32306-29-9 | [6] |
| Molecular Formula | C₁₃H₁₆NO₅P | [6] |
| Molecular Weight | 297.24 g/mol | [6] |
| Alternate Names | Phosphoric acid diethyl ester 5-phenyl-isoxazol-3-yl ester, Diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate | [6] |
| Predicted Solubility | Likely soluble in organic solvents such as dichloromethane and ethanol; less soluble in water. | Inferred from related compounds[7] |
| Predicted State | Likely a liquid or low-melting solid at room temperature. | Inferred from related compounds[7] |
Synthesis
Proposed Synthetic Pathway
The synthesis can be logically divided into two main steps: the formation of the 3-hydroxy-5-phenylisoxazole core and its subsequent phosphorylation.
Caption: Proposed two-step synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole (Precursor)
This protocol is adapted from general methods for isoxazole synthesis.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a chalcone derivative (e.g., benzalacetophenone) (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.
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Reaction Execution: Add a solution of potassium hydroxide (or another suitable base) in ethanol to the mixture.
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Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture, pour it into ice-water, and acidify with a suitable acid (e.g., HCl) to precipitate the product.
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Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate (Target Compound)
This protocol is based on standard phosphorylation procedures.
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool in an ice bath.
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Phosphorylation: Slowly add diethyl chlorophosphate (1.1 equivalents) to the cooled solution.
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Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
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Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of Diethyl (5-phenylisoxazol-3-yl) phosphate is not available in the reviewed literature. However, based on its chemical structure as an organophosphate, its primary mode of action is predicted to be the inhibition of acetylcholinesterase (AChE).
Acetylcholinesterase Inhibition
Organophosphates are known to act as irreversible inhibitors of AChE. They achieve this by phosphorylating a critical serine residue within the active site of the enzyme. This covalent modification renders the enzyme inactive, preventing it from hydrolyzing the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a range of neurotoxic effects.[8][9][10][11]
Caption: Proposed mechanism of acetylcholinesterase inhibition.
Potential Effects on Ion Channels
Studies on structurally similar compounds, such as O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), have indicated that in addition to AChE inhibition, these molecules may also exert effects on voltage-gated sodium (Na⁺) and potassium (K⁺) channels.[8] Such interactions could contribute to the overall neurotoxicity profile by disrupting the normal propagation of action potentials.
Experimental Protocols for Biological Evaluation
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay to determine the inhibitory potential of a compound against AChE.
Materials:
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Acetylcholinesterase (AChE) enzyme
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Acetylthiocholine iodide (ATCI) as the substrate
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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Phosphate buffer (e.g., 0.1 M, pH 8.0)
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Diethyl (5-phenylisoxazol-3-yl) phosphate (test compound)
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96-well microplate reader
Procedure:
Caption: Workflow for an in vitro AChE inhibition assay.
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Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
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Assay Plate Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions. Include wells for a negative control (no inhibitor) and a blank (no enzyme).
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Enzyme Addition: Add the AChE solution to all wells except the blank.
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Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
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Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.
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Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
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Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and plot this against the inhibitor concentration to calculate the IC₅₀ value.
Conclusion
Diethyl (5-phenylisoxazol-3-yl) phosphate is an organophosphate compound with a high potential for biological activity, primarily as an inhibitor of acetylcholinesterase. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and data from structurally related molecules. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its mechanism of action and biological potency. Such studies will be crucial in determining its potential applications in drug development or as a tool for neurobiological research.
References
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpca.org [ijpca.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. scbt.com [scbt.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of neurologic symptoms on exposure to organophosphate pesticides in the children of agricultural workers - PMC [pmc.ncbi.nlm.nih.gov]
